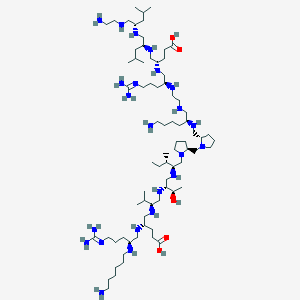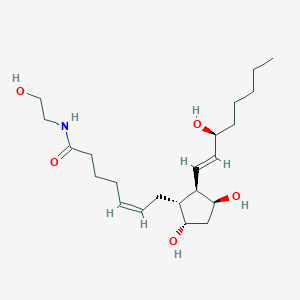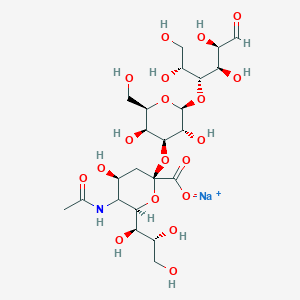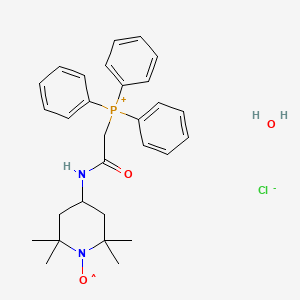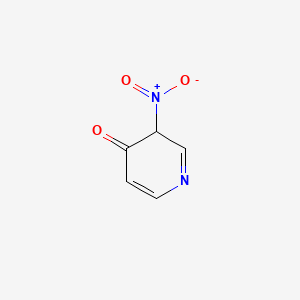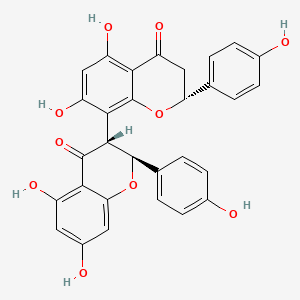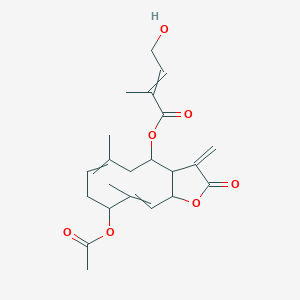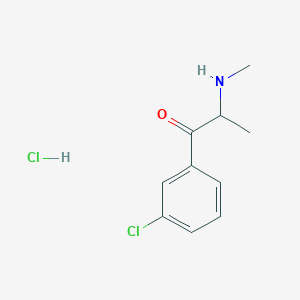
1-(3-Chlorophenyl)-2-(methylamino)propan-1-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-2-(methylamino)propan-1-one;hydrochloride, also known as 3-Chloromethcathinone hydrochloride, is a synthetic stimulant drug of the cathinone class. Cathinones are a group of drugs that are structurally similar to amphetamines, and 3-Chloromethcathinone hydrochloride is one of the most commonly used cathinones. It is an analogue of the illegal drug mephedrone and has been used for scientific research purposes.
Applications De Recherche Scientifique
Psychoactive Compound Research
3-Chloromethcathinone, also known as clophedrone or 3-CMC, is a synthetic substance belonging to the cathinone class of psychoactive compounds . It is very similar in structure to other cathinone derivatives like metaphedrone (3-MMC) or clephedrone (4-CMC) . It has gained attention for its stimulating effects that are described to be similar to the effects of mephedrone and to a lesser extent those of MDMA and cocaine .
Recreational Use Studies
The perceived effects of 3-CMC are said to resemble those of 3-MMC, users report reduced effects and a shorter duration in comparison . Effects include stimulation, euphoria, enhanced confidence, increased libido, and enhanced sociability . It can be administered orally or through insufflation .
Availability and Distribution Research
3-CMC has been available in Europe since 2014 . According to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), it has been detected in 25 European countries with the majority of drug seizures in Poland and the largest quantities in the Netherlands .
Metabolism Research
A mechanism has been proposed for the biotransformation processes of 3-CMC based on the metabolism of structurally similar cathinones, which involves the formation of several metabolites, including dihydro-3-CMC, N-desmethyl-3-CMC, and N-desmethyl-dihydro-3-CMC .
Forensic Applications
3-Chloromethcathinone is a substituted form of methcathinone featuring a chlorine atom inserted in the meta position of the phenyl ring . The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications .
Mécanisme D'action
Target of Action
3-CMC primarily targets monoaminergic neurotransmitters . It acts as a psychostimulant by elevating extracellular levels of these neurotransmitters .
Mode of Action
The compound interacts with its targets by increasing their extracellular levels . This interaction results in a stimulation effect, similar to other synthetic cathinones .
Biochemical Pathways
The biochemical pathways affected by 3-CMC involve the metabolism of monoaminergic neurotransmitters . The compound’s action on these pathways leads to increased spontaneous locomotor activity and motor performance .
Pharmacokinetics
It’s known that the compound can be administered orally or through nasal insufflation, and its acute effects last 1 to 4 hours .
Result of Action
The molecular and cellular effects of 3-CMC’s action include stimulation, euphoria, enhanced confidence, increased libido, and enhanced sociability . These effects are said to resemble those of 3-MMC, although users report reduced effects and a shorter duration in comparison .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-CMC. For instance, the compound has been detected in various European countries, with the majority of seizures occurring in Poland . The amount of 3-CMC seized in Europe has increased yearly from 2014 to 2021, indicating an increase in production and availability .
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-2-(methylamino)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO.ClH/c1-7(12-2)10(13)8-4-3-5-9(11)6-8;/h3-7,12H,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEPSICDXPPHTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-2-(methylamino)propan-1-one;hydrochloride | |
CAS RN |
1607439-32-6 |
Source


|
| Record name | 3-Chloromethcathinone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1607439326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-chlorophenyl)-2-(methylamino)-1-propanone, monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLOROMETHCATHINONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VKP2A6NM3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

